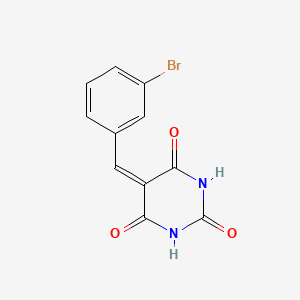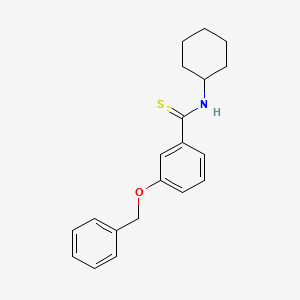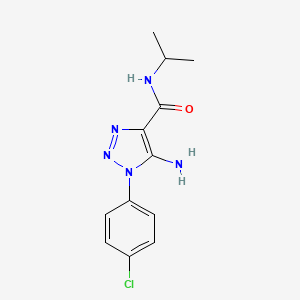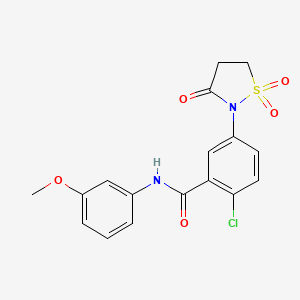![molecular formula C16H9Cl3N2O2 B4924965 1-[(2,3,5-trichloro-6-hydroxyphenyl)diazenyl]-2-naphthol](/img/structure/B4924965.png)
1-[(2,3,5-trichloro-6-hydroxyphenyl)diazenyl]-2-naphthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,3,5-trichloro-6-hydroxyphenyl)diazenyl]-2-naphthol, commonly known as Sudan I, is an organic compound that is widely used in various industries, including food, cosmetics, and textiles. Sudan I is a synthetic dye that is known for its bright red color and is used to color a wide range of products. However, it has been found to be carcinogenic and is banned in many countries.
Wissenschaftliche Forschungsanwendungen
Sudan I has been widely studied in scientific research due to its carcinogenic properties. It has been used as a model compound to study the mechanism of action of other carcinogenic compounds. Sudan I has also been used in studies to investigate the effects of environmental pollutants on human health. Additionally, Sudan I has been used as a fluorescent probe to detect DNA damage.
Wirkmechanismus
Sudan I is a genotoxic carcinogen that is known to cause DNA damage. It is metabolized in the liver to form reactive intermediates that can bind covalently to DNA, leading to mutations and chromosomal abnormalities. The mechanism of action of Sudan I involves the production of reactive oxygen species (ROS) and the activation of signaling pathways that lead to cell proliferation and apoptosis.
Biochemical and Physiological Effects:
Sudan I has been shown to have a range of biochemical and physiological effects. It has been found to induce oxidative stress, DNA damage, and inflammation. Sudan I has also been shown to affect the expression of genes involved in cell cycle regulation and apoptosis. In animal studies, Sudan I has been found to cause liver and bladder cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Sudan I has several advantages for use in lab experiments. It is a well-characterized compound that is readily available. It is also relatively stable and can be stored for long periods. However, Sudan I is highly toxic and carcinogenic, which limits its use in experiments involving living organisms. Additionally, it is a synthetic compound that may not accurately reflect the effects of natural compounds.
Zukünftige Richtungen
There are several future directions for research on Sudan I. One area of research is the development of new methods for the detection of Sudan I in food and other products. Another area of research is the investigation of the effects of Sudan I on human health, particularly in populations that are exposed to the compound through their occupation or environment. Additionally, there is a need for further research on the mechanism of action of Sudan I and the development of new compounds that are less toxic and carcinogenic.
Synthesemethoden
Sudan I is synthesized by the diazotization of 2,3,5-trichloroaniline, followed by coupling with 2-naphthol. The synthesis process involves several steps, including the preparation of the starting materials, diazotization, coupling, and purification. The final product is a red powder that is soluble in organic solvents.
Eigenschaften
IUPAC Name |
1-[(2,3,5-trichloro-6-hydroxyphenyl)diazenyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl3N2O2/c17-10-7-11(18)16(23)15(13(10)19)21-20-14-9-4-2-1-3-8(9)5-6-12(14)22/h1-7,22-23H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFULAWOKCSUSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C(=CC(=C3Cl)Cl)Cl)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,3,5-Trichloro-6-hydroxyphenyl)diazenyl]naphthalen-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-(2,4-dimethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4924885.png)
![3-(1H-indol-3-yl)-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]propanohydrazide](/img/structure/B4924886.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(4-methoxyphenyl)-2-propanamine](/img/structure/B4924889.png)

![ethyl 4-(3-fluorobenzyl)-1-[(methylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B4924898.png)
![ethyl 1-[(dimethylamino)sulfonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4924904.png)

![1-butyl-3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4924922.png)


![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4924960.png)
![3-[3-(4-bromophenyl)-2-triazen-1-yl]-5-nitrobenzoic acid](/img/structure/B4924973.png)
